molecular formula C10H10F4O2 B091409 1,4-Diethoxy-2,3,5,6-tetrafluorobenzene CAS No. 16251-00-6

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene

Cat. No. B091409
CAS RN: 16251-00-6
M. Wt: 238.18 g/mol
InChI Key: WVVPQTTXYYMGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,4-diethoxy-2,3,5,6-tetrafluorobenzene derivatives has been explored in various studies. One such derivative, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, was synthesized through the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . This process led to the creation of a compound with two phosphorus atoms, which were further modified to produce bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives. Additionally, reactions with butyllithium and phenyllithium yielded more crowded derivatives, indicating the versatility of the synthetic approach for creating a variety of substituted benzene compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds, including 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives, were confirmed using conventional spectroscopic methods, with 19F NMR spectroscopy highlighting their crowded structures . X-ray crystallography provided further insights, revealing unusually large bond angles around the phosphorus atoms, which is indicative of the steric hindrance present in these molecules .

Chemical Reactions Analysis

The reactivity of substituted 1,4-diethoxy-2,3,5,6-tetrafluorobenzene derivatives has been investigated in various contexts. For instance, the reaction of 2,3,5,6-tetra(vinylthio)difluorobenzene with different difunctional nucleophiles resulted in the substitution of fluorine atoms and the formation of complex products, demonstrating the potential for diverse chemical transformations . These reactions are crucial for understanding the chemical behavior of such fluorinated aromatic compounds and their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their molecular structures and the substituents present. Electrochemical measurements carried out on the phosphorus-containing derivatives provided insights into their redox properties . In another study, the identification of impurities in a 1,2-diethoxybenzene sample was achieved through mass spectral interpretation, which is essential for understanding the purity and quality of synthesized materials . Furthermore, the optical characterization of platinum(ii) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives revealed that the substituents on the aromatic spacer group significantly influence the thermal stability and optical properties of the resulting polymers .

Scientific Research Applications

Synthesis of Polyfluorinated Organic Compounds

Polyfluorinated compounds are critical in various chemical synthesis processes due to their unique properties. The compound 1,4-Diethoxy-2,3,5,6-tetrafluorobenzene serves as a building block in creating polyfluorinated organic compounds. For instance, 1,4-Diiodo-2,3,5,6-tetrafluorobenzene (DITFB) is highlighted for its role in selective chemical transformations, demonstrating the compound's importance in developing polyfluorinated materials (Sapegin & Krasavin, 2018).

Organomercury Compounds Synthesis

Research on organomercury compounds involves the mercuration of tetrafluorobenzenes, leading to the creation of complex mercury-based molecules. These compounds play significant roles in various chemical reactions and material science applications, showcasing the versatility of tetrafluorobenzene derivatives in synthesizing complex organometallic compounds (Albrecht & Deacon, 1972).

Development of Fluorescence Probes

In the field of materials science, tetrafluorobenzene derivatives have been used to develop advanced fluorescence probes. These probes are vital for studying photoinduced radical and cationic cross-linking processes. The development of such fluorescence probes exemplifies the role of tetrafluorobenzene derivatives in creating materials with novel optical properties (Strehmel et al., 1999).

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The synthesis of fluorinated metal-organic frameworks (MOFs) using tetrafluorobenzene derivatives as linking ligands has garnered attention due to the unique properties of these frameworks. Such MOFs have potential applications in gas storage, separation, and catalysis. The incorporation of tetrafluorobenzene derivatives in MOFs demonstrates the compound's utility in constructing novel coordination polymers with diverse functionalities (Zhang et al., 2014).

Analytical Chemistry Applications

In analytical chemistry, tetrafluorobenzene derivatives have been used to study the equilibrium constants of charge-transfer complexes, offering insights into the interactions between electron donors and acceptors. Such studies are crucial for understanding the fundamental aspects of chemical reactivity and designing molecules with tailored electronic properties (Brown, Foster, & Fyfe, 1967).

properties

IUPAC Name

1,4-diethoxy-2,3,5,6-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4O2/c1-3-15-9-5(11)7(13)10(16-4-2)8(14)6(9)12/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVPQTTXYYMGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1F)F)OCC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382130
Record name 1,4-diethoxy-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene

CAS RN

16251-00-6
Record name 1,4-diethoxy-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.